4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(pyridin-4-yl)butanamide
Overview
Description
4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(pyridin-4-yl)butanamide is a useful research compound. Its molecular formula is C24H21N3O5S and its molecular weight is 463.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound, also known as F3247-0140 , is a protein kinase known as adapter associated kinase 1 (AAK1) . AAK1 plays a crucial role in the regulation of endocytosis, a process that cells use to internalize substances from the extracellular environment. This makes it a potential target for therapeutic interventions in a variety of diseases.
Mode of Action
F3247-0140 acts as an inhibitor of AAK1 . By inhibiting AAK1, the compound promotes the functional rescue of asymmetric stem cell division, resulting in the robust production of progenitors in vitro and in vivo . This suggests that the compound could potentially be used to enhance the body’s natural regenerative capabilities.
Biochemical Pathways
The inhibition of AAK1 affects the endocytosis pathway . Endocytosis is a cellular process that involves the intake of material from the cell’s external environment. By affecting this pathway, F3247-0140 can influence how cells interact with their environment and respond to various stimuli.
Result of Action
The inhibition of AAK1 by F3247-0140 leads to the rescue of asymmetric stem cell division . This results in an increase in the production of progenitor cells, which can differentiate into various cell types. This could potentially be used to enhance the body’s natural regenerative capabilities, particularly in the context of diseases that involve tissue damage or degeneration.
Properties
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-pyridin-4-ylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-27(14-4-7-22(28)26-16-10-12-25-13-11-16)33(31,32)17-8-9-20-21(15-17)24(30)19-6-3-2-5-18(19)23(20)29/h2-3,5-6,8-13,15H,4,7,14H2,1H3,(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMFVJGYZYYOCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=CC=NC=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.